molecular formula C7H8N4 B3167782 5-methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 924861-87-0

5-methyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B3167782
CAS RN: 924861-87-0
M. Wt: 148.17 g/mol
InChI Key: FTGPRADQMGQNMC-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazo[4,5-b]pyridin-2-amine is a chemical compound with the molecular formula C7H8N4. It has a molecular weight of 148.16522 . This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . The cyclization to the imidazo[4,5-b]pyridine ring system can be effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .


Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Modification

5-Methyl-1H-imidazo[4,5-b]pyridin-2-amine and its derivatives have been explored extensively in synthetic chemistry. Bukowski and Janowiec (1996) conducted studies on the synthesis of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its various derivatives, demonstrating the compound's flexibility in forming various chemical structures, some of which showed potential antituberculotic activity (Bukowski & Janowiec, 1996). Similarly, Rosenberg et al. (2013) developed a method for the C2 amination of imidazo[4,5-b]pyridines, providing easy access to derivatives of protected imidazo[4,5-b]pyridines (Rosenberg, Williams, Jordan, & Clark, 2013).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 5-methyl-1H-imidazo[4,5-b]pyridine have been the subject of research. Lorenc et al. (2008) utilized density functional theory to determine the molecular structure, vibrational energy levels, and potential energy distribution of this compound. Their study included X-ray data and highlighted the influence of methyl group substitution on the proton position of the NH group at the imidazole unit (Lorenc et al., 2008).

Optical Properties

The study of the optical properties of derivatives of this compound is another important area of research. Kielesiński et al. (2015) developed a novel approach to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, a derivative, and characterized their optical properties. These compounds were found to strongly absorb UV radiation and exhibit fluorescence, demonstrating potential for diverse applications (Kielesiński, Tasior, & Gryko, 2015).

Synthesis of Imidazopyridine Derivatives

Bukowski et al. (2012) investigated the reactions of 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine with various reagents, leading to the synthesis of new imidazo[4,5-b]pyridine derivatives. These derivatives were tested for their tuberculostatic activity, illustrating the compound's potential in medicinal chemistry (Bukowski, Zwolska, & Augustynowicz-Kopeć, 2012).

Future Directions

The future directions of research on 5-methyl-1H-imidazo[4,5-b]pyridin-2-amine and related compounds could involve further exploration of their potential therapeutic significance, given their ability to influence many cellular pathways . Additionally, the development of new synthetic methods could also be a focus of future research .

properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGPRADQMGQNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270007
Record name 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924861-87-0
Record name 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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